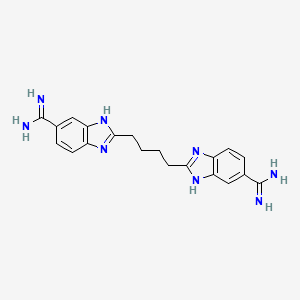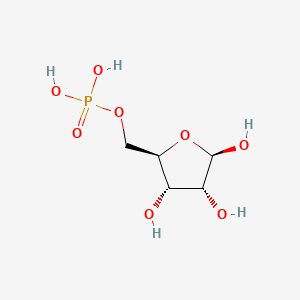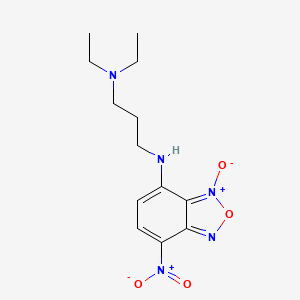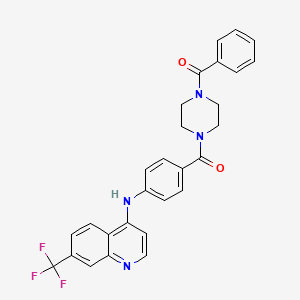
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- is a complex organic compound that belongs to the piperazine family Piperazines are a class of heterocyclic compounds containing two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several steps, including cyclization, substitution, and functional group modifications. One common method for synthesizing piperazine derivatives is the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine rings through the condensation of amines, isocyanides, and carbonyl compounds .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques.
化学反应分析
Types of Reactions
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine derivatives include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazine N-oxides, while reduction reactions may produce piperazine derivatives with reduced functional groups. Substitution reactions can lead to the formation of various substituted piperazines with different functional groups.
科学研究应用
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with cellular receptors and signaling pathways, leading to changes in cellular processes and functions .
相似化合物的比较
Similar Compounds
1-Benzoyl-4-(4-nitrophenyl)piperazine: Similar in structure but contains a nitrophenyl group instead of a quinolinyl group.
1-(4-Bromobenzoyl)-4-phenylpiperazine: Contains a bromobenzoyl group and a phenyl group, differing from the trifluoromethyl-quinolinyl structure.
Uniqueness
Piperazine, 1-benzoyl-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- is unique due to the presence of the trifluoromethyl-quinolinyl group, which imparts distinct chemical properties and potential biological activities. This structural feature may enhance its binding affinity to specific molecular targets and increase its stability under various conditions .
属性
CAS 编号 |
130292-75-0 |
|---|---|
分子式 |
C28H23F3N4O2 |
分子量 |
504.5 g/mol |
IUPAC 名称 |
phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H23F3N4O2/c29-28(30,31)21-8-11-23-24(12-13-32-25(23)18-21)33-22-9-6-20(7-10-22)27(37)35-16-14-34(15-17-35)26(36)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,32,33) |
InChI 键 |
BUSKOMZDOWVPEO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
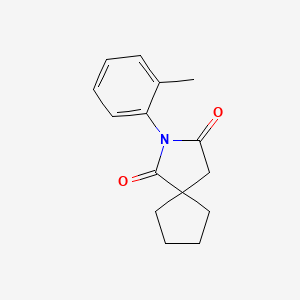


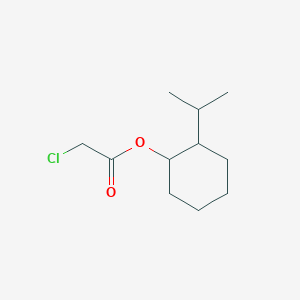

![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)
